tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-phenyl-2-piperidin-2-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-16(17-11-7-8-12-20-17)13-15-9-5-4-6-10-15/h4-6,9-10,16-17,20H,7-8,11-14H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRUYCVWCPVFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Construction and Functionalization
The piperidine ring is commonly synthesized via cyclization strategies starting from amino alcohols or amino halides. Organometallic chemistry has been extensively employed to build substituted piperidines, including 2-substituted variants relevant to the target compound.
Cyclization via Organometallic Intermediates: According to Abdelsalam (2013), 2,5- and 2,6-disubstituted piperidines can be synthesized by cyclization involving nucleophilic displacement and reduction steps. For example, nucleophilic displacement on tosylates followed by reduction with LiAlH4 yields piperidine derivatives with high stereoselectivity.
Dialkylation of Pyrrolines: De Kimpe et al. demonstrated dialkylation of 2-methyl-1-pyrroline with dielectrophiles, followed by reduction, to afford diastereomeric piperidine derivatives. This approach can be adapted for synthesizing 2-substituted piperidines with phenyl substituents.
Introduction of the Phenyl Substituent on the Propyl Chain
The phenyl group is typically introduced via alkylation or nucleophilic substitution reactions on appropriately functionalized intermediates:
Starting from 3-bromopropylamine derivatives, nucleophilic substitution with phenyl-containing nucleophiles or organometallic reagents can install the phenyl group at the 3-position of the propyl chain.
Alternatively, the phenyl group can be introduced by coupling reactions such as Suzuki or Heck cross-couplings when suitable halogenated intermediates are available.
Protection of the Amino Group with tert-Butyl Carbamate
Protection of the secondary amine in the piperidine ring is achieved by reaction with tert-butyl chloroformate (Boc2O) under basic conditions. This step is crucial to stabilize the molecule and facilitate purification.
A typical procedure involves treating the amine intermediate with Boc2O in dichloromethane at 0 °C to room temperature, in the presence of a base such as triethylamine (NEt3). The reaction proceeds smoothly to yield the tert-butyl carbamate-protected product.
Workup includes washing with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying and concentration to isolate the protected compound.
Representative Synthetic Procedure (Adapted from Related Carbamate Syntheses)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of 3-bromopropylamine hydrobromide intermediate | Starting from 3-bromopropylamine hydrobromide, neutralization with NEt3 in methanol at 0 °C | Free amine intermediate ready for protection |
| 2. Boc Protection | Addition of Boc2O (1.9 equiv) at 0 °C, stirring for 16 h at room temperature in CH2Cl2 | tert-Butyl (3-bromopropyl)carbamate intermediate |
| 3. Piperidine Ring Formation | Cyclization via nucleophilic displacement or organometallic addition, followed by reduction | Formation of 2-substituted piperidine ring with phenyl substituent |
| 4. Final Purification | Chromatographic purification to isolate tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate | Pure target compound suitable for further applications |
Research Findings and Optimization Data
Reaction Atmosphere and Solvent: All synthetic steps are preferably conducted under inert nitrogen atmosphere with anhydrous solvents to prevent side reactions and hydrolysis.
Reagent Purity and Stoichiometry: Using commercially available reagents without further purification is common, but precise stoichiometric control (e.g., 1.00–1.90 equiv Boc2O) is essential for optimal yields.
Temperature Control: Low-temperature addition of Boc2O (0 °C) followed by room temperature stirring enhances selectivity and minimizes by-products.
Yields: Boc protection steps typically yield above 80%, while cyclization and reduction steps vary depending on substrate and conditions but can reach yields of 60–90% with optimized protocols.
Comparative Summary of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization via organometallics | NaH, 3-chloro-2-(chloromethyl)propene, LiAlH4 | Anhydrous, inert atmosphere | High stereoselectivity, versatile | Requires careful handling of reagents |
| Dialkylation of 2-methyl-1-pyrroline | LDA, 1-bromo-3-chloro-2-methylpropane, LiAlH4 | Low temperature, inert gas | Access to diastereomers | Mixture of isomers may require separation |
| Boc Protection of amine | Boc2O, NEt3, CH2Cl2 | 0 °C to room temperature | Mild, high yield, easy purification | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Research indicates that tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate exhibits various biological activities that make it a candidate for further investigation in drug development.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antibacterial agent .
Inflammation Modulation
The compound has been investigated for its role in modulating inflammatory pathways. In vitro studies have shown that it can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This inhibition could lead to decreased production of pro-inflammatory cytokines like IL-1β .
Case Studies
Several case studies have been documented to explore the efficacy and safety of this compound:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Physical and Chemical Properties
Key Research Findings
Piperidine Positional Isomerism : The 2- vs. 4-piperidine substitution () significantly impacts conformational stability, influencing receptor binding in drug candidates .
Fluorination Effects: Fluorinated analogs () exhibit enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated counterparts .
Sulfone vs. Phenyl : Sulfone-containing derivatives () display higher polarity, making them preferable for reactions requiring electrophilic intermediates .
Benzimidazolone vs. Piperidine : Benzimidazolone cores () are more rigid and electron-deficient, favoring interactions with enzymatic active sites .
Biological Activity
Tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate (CAS Number: 1306606-80-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₃₀N₂O₂, with a molecular weight of 318.5 g/mol. The compound features a tert-butyl carbamate group linked to a piperidine ring, which is further substituted with a phenyl group. This unique structure contributes to its biological activity and reactivity in various biochemical pathways.
Biochemical Interactions
This compound interacts with several enzymes and proteins involved in critical metabolic processes. Key interactions include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to neurotransmitter metabolism, potentially affecting levels of dopamine and serotonin in the brain .
- Cell Signaling : It influences signaling pathways that regulate gene expression and cellular metabolism, which can lead to altered cellular responses under various physiological conditions.
Cellular Effects
The biological activity of this compound extends to its effects on different cell types:
- Neurotransmitter Modulation : The piperidine component may interact with central nervous system receptors, modulating neurotransmitter release and activity. This suggests potential applications in treating neurological disorders .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against certain Gram-positive bacteria, including drug-resistant strains .
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity depending on the concentration and exposure duration, highlighting the need for further investigation into its safety profile .
Research Findings and Case Studies
Recent research has focused on the pharmacological properties of similar compounds derived from piperidine:
- A study investigating related piperidine derivatives found significant inhibitory effects on monoamine oxidase B (MAO B), an enzyme implicated in neurodegenerative diseases like Alzheimer's . These findings suggest that this compound may also possess similar neuroprotective properties.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Receptor Interaction : The piperidine ring likely interacts with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Interaction : The compound may inhibit enzymes such as MAO B, leading to increased levels of monoamines in the brain, which could be beneficial for conditions like depression and anxiety .
Q & A
Q. How does Hirshfeld surface analysis reveal solid-state interactions?
- Methodological Answer : Hirshfeld surfaces mapped with CrystalExplorer® quantify intermolecular contacts (e.g., C–H···O hydrogen bonds, 2.8–3.0 Å). Fingerprint plots differentiate dispersion (di ≈ 0.6–1.2) from π-π stacking (di ≈ 1.5–2.0). Thermal ellipsoids from X-ray data validate dynamic disorder in crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
